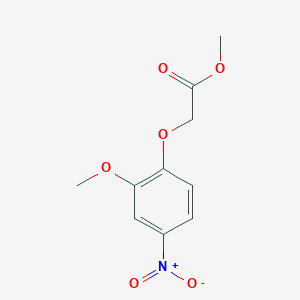

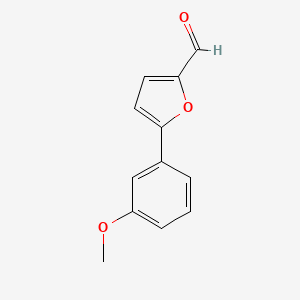

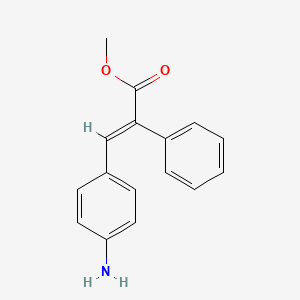

5-(3-Methoxyphenyl)furan-2-carbaldehyde

説明

The compound 5-(3-Methoxyphenyl)furan-2-carbaldehyde is a derivative of furan-2-carbaldehyde, which is a biomass-derived chemical. It is part of a class of compounds that have been studied for their potential use in synthesizing bioactive molecules and polymers. The interest in such compounds stems from their sustainability as they can be derived from renewable resources and their versatility in chemical reactions.

Synthesis Analysis

Furan-2-carbaldehydes have been utilized as efficient green C1 building blocks in the synthesis of various bioactive compounds. For instance, they have been used in the ligand-free photocatalytic C–C bond cleavage to synthesize quinazolin-4(3H)-ones, which are compounds with notable biological activity . The process does not require the protection of functional groups such as hydroxyl, carboxyl, amide, or secondary amino groups, which simplifies the synthesis procedure.

Molecular Structure Analysis

The molecular and solid-state structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, has been characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) . The structure was found to be triclinic with specific space group parameters. Density functional theory (DFT) and Hirshfeld surface analysis have been employed to understand the intermolecular interactions within the crystal structure.

Chemical Reactions Analysis

The reactivity of furan-2-carbaldehyde derivatives has been explored through various reactions. For example, Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been studied, showing the versatility of these compounds in forming different products under both microwave irradiation and classical conditions . Additionally, the preparation of heterocyclic 2-carbaldehydes and their derivatives has been achieved through Vilsmeier formylation and other synthetic routes, demonstrating the accessibility of substituted furan-2-carbaldehydes for further chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of furan-based polyesters, synthesized using furan derivatives as building blocks, have been characterized, indicating the influence of the methylene units in the dicarboxylic segments on the properties of the polymers . This suggests that the physical and chemical properties of furan-2-carbaldehyde derivatives can be tuned by varying the substituents on the furan ring and the structure of the compound.

科学的研究の応用

Antioxidant Activity and Extraction Protocols

- 5-(3-Methoxyphenyl)furan-2-carbaldehyde and related compounds are generated during the hydrothermal hydrolysis of plant foods, often being mistaken for phenolics due to their similar UV absorption. This process affects the estimation of phenolic content and antioxidant activities in plant foods. The antioxidant activity of these compounds has been demonstrated mainly in the oxygen radical absorbing capacity (ORAC) assay, emphasizing their potential in food and nutritional science research (Chen et al., 2014).

Chemical Synthesis and Spectral Analysis

- Research in chemical synthesis has focused on the generation of various isomeric forms of related furan carbaldehydes, emphasizing the importance of spectral analysis in the identification and differentiation of these compounds. This plays a crucial role in developing novel compounds for various applications (Yempala & Cassels, 2017).

Antitumor Applications

- A compound structurally similar to 5-(3-Methoxyphenyl)furan-2-carbaldehyde was isolated from the culture broth of Taiwanofungus camphoratus and shown to inhibit the proliferation of tumor cells in vitro. This finding highlights the potential of furan carbaldehydes in antitumor research (Jia et al., 2015).

Thermodynamic Properties

- The thermodynamic properties of structurally related furan carbaldehydes have been studied, providing valuable data for the optimization of synthesis and application processes in the chemical industry. These findings are crucial for understanding the physical and chemical behavior of these compounds (Dibrivnyi et al., 2015).

Use in Organic Synthesis

- Furan-2-carbaldehydes have been identified as efficient green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. Their use in ligand-free photocatalytic C–C bond cleavage indicates their significant role in green chemistry and organic synthesis (Yu et al., 2018).

Pharmaceutical Applications

- In the pharmaceutical industry, furan carbaldehydes have been implicated in the formation of degradation products during the acid hydrolysis of saccharide- and polysaccharide-based excipients. Understanding these reactions is crucial for ensuring the stability and safety of pharmaceutical products (Douša et al., 2012).

Biorefining and Catalysis

- The role of furan carbaldehydes in biorefining, particularly in the production of furfurals, is significant. These compounds are key intermediates in heterogeneously catalyzed processes, contributing to greener and more sustainable chemical production methods (Karinen et al., 2011).

Enzymatic Oxidation

- Enzyme-catalyzed oxidation of related furan compounds to produce valuable chemicals like furan-2,5-dicarboxylic acid demonstrates the biotechnological potential of these compounds. This process is significant for the production of biobased polymers and chemicals (Dijkman et al., 2014).

特性

IUPAC Name |

5-(3-methoxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXZIJXDUVPRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxyphenyl)furan-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)

![{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022453.png)

![2-[(3-Methylbenzyl)thio]acetohydrazide](/img/structure/B3022459.png)

![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)

![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)